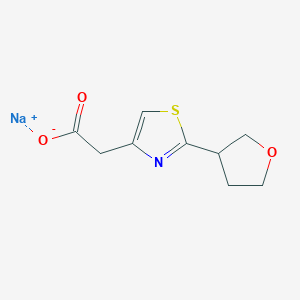

Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

sodium;2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S.Na/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6;/h5-6H,1-4H2,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQRKBJSYAHOFR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NC(=CS2)CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate typically involves the formation of the thiazole ring followed by the introduction of the tetrahydrofuran moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a thioamide and an α-haloketone can yield the thiazole ring, which can then be further functionalized to introduce the tetrahydrofuran group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring or the tetrahydrofuran moiety, depending on the reagents used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for directing the reaction towards the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of thiazole derivatives, which are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the tetrahydrofuran moiety enhances its solubility and reactivity, making it a candidate for drug development targeting bacterial infections and cancer therapies.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial activity. Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate has been studied for its ability to disrupt cellular functions in bacteria and fungi. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, leading to potential applications in treating infections caused by resistant strains of bacteria.

Anticancer Potential

The compound's structural characteristics allow it to interact with various biomolecules, potentially influencing enzymatic pathways or receptor activities associated with cancer progression. Studies have shown that thiazole derivatives can inhibit tumor growth and promote apoptosis in cancer cells. The unique combination of the thiazole ring and tetrahydrofuran group may result in a pharmacological profile distinct from other thiazole derivatives .

Synthetic Chemistry

This compound is also valuable in synthetic chemistry as a building block for more complex molecules. Its reactivity can be exploited in various chemical reactions, including nucleophilic substitutions and esterifications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research has indicated that modifications to the thiazole ring can significantly influence its efficacy against various biological targets.

Mechanism of Action

The mechanism of action of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially modulating their activity. The tetrahydrofuran moiety may also play a role in its biological activity by affecting the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate with structurally analogous compounds, focusing on physicochemical properties, synthesis, and bioactivity.

Table 1: Comparative Analysis of this compound and Analogues

Key Findings:

Structural and Solubility Differences :

- The sodium carboxylate group in the target compound confers high water solubility, unlike ester derivatives (e.g., ethyl or methyl esters in pesticidal compounds ), which favor lipid solubility.

- Thiadiazole derivatives (e.g., disulfide-containing acids ) exhibit moderate solubility due to their acidic nature but lack the enhanced bioavailability of sodium salts.

Bioactivity :

- Thiazole vs. Thiadiazole : Thiazole derivatives (e.g., the target compound) often show broader antimicrobial activity compared to thiadiazoles, which are more specialized in targeting thiol-dependent enzymes .

- Triazole Analogues : Triazole-thioether compounds (e.g., ) demonstrate substituent-dependent activity, with phenethyl groups enhancing membrane penetration.

Synthetic Routes :

- The target compound’s synthesis aligns with methods for mercapto-thiazole derivatives , whereas thiadiazoles require thiol-disulfide exchange , and triazoles involve cyclization of thiosemicarbazides .

Thermal Stability :

- Sodium salts like the target compound typically exhibit higher melting points (~200–220°C estimated) compared to esters (e.g., ethametsulfuron methyl ester , melting point ~150°C).

Biological Activity

Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate is a novel compound belonging to the class of thiazole derivatives, recognized for their diverse biological activities. This compound features a thiazole ring and a tetrahydrofuran moiety, which together enhance its solubility and potential reactivity, making it an important subject in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound's unique combination of functional groups allows it to participate in various chemical reactions, such as nucleophilic substitutions and esterifications. The thiazole ring is particularly notable for its ability to interact with biological targets, which is crucial for its biological activity .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The thiazole moiety can bind to active sites of various enzymes, potentially inhibiting their activity. This interaction may disrupt metabolic pathways in pathogenic organisms, contributing to its antimicrobial properties .

- Antimicrobial Activity : Research indicates that thiazole derivatives often exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may inhibit bacterial growth through similar mechanisms .

- Antifungal Properties : The compound has also shown potential antifungal activity, with studies indicating efficacy against common fungal strains .

Biological Activity Overview

The biological activities attributed to this compound include:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Antimicrobial Efficacy : A study assessing the antimicrobial properties of thiazole derivatives reported that this compound exhibited notable inhibition against S. aureus with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Cytotoxicity Testing : In vitro assays have demonstrated that this compound possesses cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent. The exact mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest .

- Comparative Studies : Comparative analyses with similar compounds have shown that the presence of both the thiazole ring and tetrahydrofuran moiety enhances the biological activity of this compound compared to other thiazole derivatives lacking the tetrahydrofuran group .

Q & A

Q. What are the established synthetic routes for Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate, and how can reaction efficiency be optimized?

The synthesis typically involves reacting thioacetic acid derivatives with sodium hydroxide under controlled conditions. For example, analogous compounds (e.g., 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids) are synthesized by heating chloroacetic acid with thiol-containing precursors in aqueous or ethanol media, followed by neutralization with NaOH . Key parameters for optimization include:

- Temperature : Reactions are often conducted on a water bath (60–80°C) to ensure complete dissolution and avoid side reactions.

- Solvent selection : Water or ethanol enhances solubility of intermediates and final products .

- Purification : Recrystallization from ethanol or water improves yield and purity .

Q. How are structural and purity analyses performed for this compound?

Standard analytical workflows include:

- Elemental analysis : Validates stoichiometry of C, H, N, and S .

- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2500 cm⁻¹) .

- Chromatography : Thin-layer chromatography (TLC) with silica gel plates and UV detection ensures compound homogeneity .

- NMR : For complex derivatives, ¹H/¹³C NMR resolves regiochemistry (e.g., tetrahydrofuran ring protons at δ 3.5–4.5 ppm) .

Q. What are the recommended protocols for evaluating biological activity (e.g., antimicrobial)?

- In vitro assays : Use standardized microdilution methods (CLSI guidelines) to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains. For example, similar thiazole derivatives are tested at concentrations ranging from 1–256 µg/mL .

- Controls : Include reference drugs (e.g., fluconazole for antifungals) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can contradictory spectral or bioactivity data be resolved during characterization?

Contradictions may arise from impurities, tautomerism, or solvent effects. Mitigation strategies:

- Multi-technique validation : Cross-check NMR, IR, and mass spectrometry (e.g., LC-MS) to confirm molecular integrity .

- Degradation studies : Monitor stability under stress conditions (e.g., pH, temperature) to identify labile functional groups. For instance, API degradation in solvent streams can alter bioactivity .

- Statistical analysis : Use ANOVA or regression models to assess reproducibility in bioassays .

Q. What methodologies are effective for studying metal coordination complexes of this compound?

Metal salts (e.g., Cu²⁺, Zn²⁺) are prepared by reacting the sodium salt with metal sulfates in aqueous ethanol. Key steps:

- Stoichiometric control : Use a 1:2 molar ratio (metal:sodium salt) to avoid precipitation .

- Spectrophotometry : UV-Vis (e.g., d-d transitions for Cu²⁺ at ~600 nm) and conductivity measurements confirm complex formation .

- X-ray crystallography : Resolve coordination geometry for publication-grade data .

Q. How can computational methods predict stability or reactivity under varying conditions?

- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- MD simulations : Assess solvation effects and degradation pathways (e.g., hydrolysis of the acetate moiety) .

- QSAR : Correlate substituent effects (e.g., tetrahydrofuran ring size) with bioactivity .

Q. What advanced chromatographic techniques address co-elution or impurity challenges?

- HPLC-DAD : Use C18 columns with gradient elution (e.g., water:acetonitrile + 0.1% TFA) to separate degradation products. For example, method validation includes linearity (R² > 0.995) and LOD/LOQ determination .

- LC-MS/MS : Fragmentation patterns resolve isobaric impurities (e.g., sodium vs. potassium adducts) .

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

- Scaffold modification : Introduce substituents (e.g., halogens, alkyl groups) at the thiazole or tetrahydrofuran positions .

- Pharmacophore mapping : Use docking studies (e.g., with fungal CYP51) to prioritize synthetic targets .

- In vitro-in vivo correlation (IVIVC) : Assess logP, solubility, and permeability (e.g., Caco-2 assays) to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.